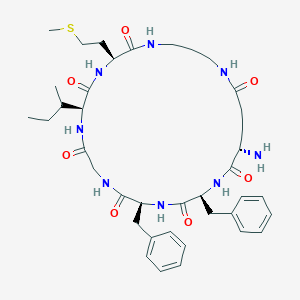
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is a cyclic peptide with the molecular formula C39H56N8O7S and a molecular weight of 780.97634. This compound is a derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin. The peptide chain is then cyclized using coupling agents such as HBTU or DIC in the presence of a base like DIPEA . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of large-scale HPLC systems is also common for the purification process .
化学反応の分析
Types of Reactions
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学的研究の応用
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), involves binding to neurokinin receptors, particularly the NK1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. These events lead to various physiological responses, such as pain perception and inflammatory processes .
類似化合物との比較
Similar Compounds
Substance P: The parent compound, involved in pain and inflammation.
Cyclo(Phe-Phe): A simpler cyclic peptide with different biological activities.
Uniqueness
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is unique due to its specific cyclic structure, which enhances its stability and binding affinity to neurokinin receptors compared to linear peptides .
特性
CAS番号 |
102334-63-4 |
|---|---|
分子式 |
C39H56N8O7S |
分子量 |
781 g/mol |
IUPAC名 |
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone |
InChI |
InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1 |
InChIキー |
GEQVOAMRMGKWAX-ZJFASKHXSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
異性体SMILES |
CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
同義語 |
cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P SP C(GPPGLMN) substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-) substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















